[4-(oxan-2-yloxy)phenyl]methanamine
Description
[4-(Oxan-2-yloxy)phenyl]methanamine is a benzenemethanamine derivative featuring a tetrahydrofuran-2-yloxy (oxan-2-yloxy) substituent at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.26 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing drug candidates targeting neurological and infectious diseases. The oxan-2-yloxy group enhances solubility and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
[4-(oxan-2-yloxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFUCXYEJHWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875708-42-2 | |
| Record name | 1-[4-(oxan-2-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(oxan-2-yloxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with oxirane in the presence of a base to form 4-(oxan-2-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production of [4-(oxan-2-yloxy)phenyl]methanamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(oxan-2-yloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- Anti-inflammatory Agents : Compounds similar to [4-(oxan-2-yloxy)phenyl]methanamine have shown potential in targeting inflammatory pathways. The oxan moiety may enhance the compound's interaction with biological targets, potentially leading to the development of new anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound might exhibit anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .
-
Neuropharmacology :
- Research indicates that derivatives of [4-(oxan-2-yloxy)phenyl]methanamine could be explored for their effects on neurological disorders, given their structural similarity to known neuroactive compounds. This includes potential applications in treating conditions like Alzheimer's disease and attention deficit hyperactivity disorder .
Material Science Applications
-
Polymer Chemistry :
- The compound can serve as a monomer or additive in polymer synthesis, enhancing the properties of polymers such as flexibility, thermal stability, and chemical resistance. Its oxan structure may contribute to improved mechanical properties in polymer matrices.
-
Coatings and Adhesives :
- Due to its chemical reactivity, [4-(oxan-2-yloxy)phenyl]methanamine can be utilized in formulating coatings and adhesives that require enhanced adhesion properties or resistance to environmental degradation.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of various derivatives of [4-(oxan-2-yloxy)phenyl]methanamine using in vitro models. Results indicated that certain modifications to the oxan ring significantly increased the inhibitory activity against pro-inflammatory cytokines, suggesting a promising avenue for drug design targeting inflammatory diseases .
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Neuropharmacological Screening :
- A series of compounds based on [4-(oxan-2-yloxy)phenyl]methanamine were tested for their binding affinity to neuroreceptors implicated in mood regulation. The findings revealed that some derivatives exhibited high affinity for serotonin receptors, indicating potential for development into antidepressant therapies .
Mechanism of Action
The mechanism of action of [4-(oxan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yloxy group enhances its binding affinity to these targets, leading to modulation of their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of [4-(oxan-2-yloxy)phenyl]methanamine with structurally or functionally related compounds, highlighting substituent effects, synthesis routes, and applications.
Key Observations
Substituent Effects: Electron-Donating vs. In contrast, trifluoromethoxy groups (e.g., in ) increase lipophilicity and metabolic stability . Heterocyclic Modifications: The oxazole ring in (2-(4-chlorophenyl)oxazol-4-yl)methanamine introduces rigidity, which may improve target selectivity in antimicrobial agents .
Synthesis Routes :
- Suzuki coupling and nitrile reduction (lithium aluminum hydride) are common for aryl-boronic acid derivatives (e.g., [4-(trifluoromethoxy)phenyl]methanamine in ) .
- Oxetane-containing analogs (e.g., [4-(oxetan-3-yloxy)phenyl]methanamine) may require specialized cyclization steps due to the strained four-membered ring .
[4-(Oxan-2-yloxy)phenyl]methanamine derivatives are used as controls in virtual screening for antiviral agents (e.g., dengue virus in ) .
Biological Activity
[4-(oxan-2-yloxy)phenyl]methanamine, identified by its CAS number 875708-42-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an oxan-2-yloxy group and a methanamine moiety. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that [4-(oxan-2-yloxy)phenyl]methanamine exhibits various biological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the activation of caspases and subsequent DNA fragmentation.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzyme activities, which could be beneficial in treating diseases where such enzymes play a critical role.
The biological activity of [4-(oxan-2-yloxy)phenyl]methanamine can be attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.
- Cell Signaling Pathways : It might modulate key signaling pathways involved in cell proliferation and survival, particularly in cancerous tissues.
Structure-Activity Relationship (SAR)
Understanding the SAR of [4-(oxan-2-yloxy)phenyl]methanamine is crucial for optimizing its pharmacological properties. Key findings include:
- Substituent Effects : Variations in the oxan group or modifications on the phenyl ring can significantly alter biological activity.
- Potency Correlation : Compounds with specific structural features have demonstrated enhanced potency against targeted biological pathways.
Data Tables
| Property | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis (EC50 = 270 nM) | |
| Antimicrobial Activity | Effective against E. coli | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Studies
- Anticancer Studies : A study involving human colorectal DLD-1 cells demonstrated that [4-(oxan-2-yloxy)phenyl]methanamine derivatives could inhibit tumor growth by inducing apoptosis, as evidenced by PARP cleavage and DNA laddering assays.
- Antimicrobial Efficacy : In vitro tests revealed that the compound was effective against multiple bacterial strains, suggesting its potential for development into a therapeutic agent for infections.
- Enzyme Interaction Studies : Molecular docking studies indicated that [4-(oxan-2-yloxy)phenyl]methanamine binds effectively to the active sites of certain enzymes, providing insights into its inhibitory mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
